molecular formula C9H8O5 B188976 2-(Carboxymethoxy)benzoic acid CAS No. 635-53-0

2-(Carboxymethoxy)benzoic acid

Cat. No. B188976
CAS RN: 635-53-0
M. Wt: 196.16 g/mol
InChI Key: JLLXSRLEXBECPY-UHFFFAOYSA-N
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Description

2-(Carboxymethoxy)benzoic acid is an organic compound with the formula C9H8O5 . It is a white solid that is soluble in water and other polar solvents . It is a phenoxy compound with a carboxylate group .


Molecular Structure Analysis

The molecular formula of 2-(Carboxymethoxy)benzoic acid is C9H8O5 . The compound has a molecular weight of 196.16 g/mol . The InChI representation of the molecule is InChI=1S/C9H8O5/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) .


Physical And Chemical Properties Analysis

2-(Carboxymethoxy)benzoic acid is a white solid that is soluble in water and other polar solvents . It has a molecular weight of 196.16 g/mol . The compound has a predicted boiling point of 411.9±20.0 °C and a predicted density of 1.430±0.06 g/cm3 .

Scientific Research Applications

  • Inorganic–Organic Hybrid Frameworks : 3,4,5-Tris(carboxymethoxy)benzoic acid, a related compound, has been used to create inorganic–organic hybrid frameworks with metals like zinc and cobalt. These frameworks exhibit interesting properties like strong blue light emission under ultraviolet light and paramagnetic behavior (Yang et al., 2015).

  • Preservative and Flavoring Agents : Benzoic acid derivatives are widely used as antibacterial and antifungal preservatives in food, cosmetics, hygiene, and pharmaceutical products. Their presence in the environment and human exposure is significant due to their widespread use (del Olmo et al., 2017).

  • Lanthanide-based Coordination Polymers : Derivatives of benzoic acid have been used to support lanthanide coordination compounds. These compounds are characterized for their photophysical properties, showing potential in applications like light harvesting and luminescence (Sivakumar et al., 2011).

  • Bacterial Metabolism : Benzoic acid is metabolized by bacteria into catechol, a process involving unique metabolites specific to benzoic acid metabolism. This study provides insights into microbial pathways of benzoic acid degradation (Reiner, 1971).

  • Organic Synthesis : 2-(Carboxymethoxy)benzoic acid derivatives can be synthesized via Pd(II)-catalyzed carboxylation of aryl and vinyl C-H bonds. This process is important for the creation of various organic compounds (Giri & Yu, 2008).

  • Photostability and Decomposition : The thermal and photochemical stability of benzoic acid derivatives on TiO2 is crucial in applications like dye-sensitized solar cells. This research helps in understanding the stability of such compounds under different conditions (Landis et al., 2012).

  • Polymer Science : Benzoic acid derivatives have been studied in the context of polyester synthesis, particularly in the catalytic esterification and alcoholysis reactions. This research contributes to the understanding of polymer formation processes (Otton & Ratton, 1988).

  • Photoluminescence in Lanthanide Complexes : Derivatives of 2-(Carboxymethoxy)benzoic acid have been employed in lanthanide coordination compounds to study their luminescent properties. The study shows how substituents affect the luminescence efficiencies of these compounds (Sivakumar et al., 2010).

  • Co-Crystal Structure : The co-crystal structure of benzoic acid with zwitterionic L-proline provides insights into non-centrosymmetric co-crystallization, important for understanding molecular interactions and crystal growth (Chesna et al., 2017).

  • Metabolite Profiling : This research focuses on the detoxification of benzoic acid through glycine conjugation. It provides insights into human metabolism and how the body handles substances like benzoic acid (Irwin et al., 2016).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 2-(Carboxymethoxy)benzoic acid . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

While specific future directions for 2-(Carboxymethoxy)benzoic acid are not available, it’s worth noting that similar compounds have been used in the synthesis of coordination polymers . This suggests potential applications in materials science and catalysis.

properties

IUPAC Name

2-(carboxymethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLXSRLEXBECPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060904
Record name Benzoic acid, 2-(carboxymethoxy)-
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carboxymethoxy)benzoic acid

CAS RN

635-53-0
Record name 2-(Carboxymethoxy)benzoic acid
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Record name 2-(Carboxymethoxy)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylacetic acid
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Record name Benzoic acid, 2-(carboxymethoxy)-
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Record name Benzoic acid, 2-(carboxymethoxy)-
Source EPA DSSTox
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Record name 2-(Carboxymethoxy)benzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of salicylic acid (20 g, 145 mmol) in water (200 mL) is added carefully sodium hydroxide (60 g, 1.45 mol) followed by chloroacetic acid (27 g, 290 mmol). The mixture is refluxed for 5 d, cooled to room temperature and the precipitate is filtered and dried. Trituration with hexanes yielded the title compound (6.84 g, 24%) as a pink solid. 1H NMR (400 MHz, DMSO-d6) δ 7.65-7.66 (dd, 1H, J=8.0, 2.0 Hz), 7.45-7.47 (dd, 1H, J=8.0, 2.0 Hz), 6.97-7.05 (m, 2H), 4.77 (s, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Yield
24%

Synthesis routes and methods II

Procedure details

To 10% Solution of Sodium hydroxide (475 mL) was added 2-Methoxycarbonylmethoxy-benzoic acid methyl ester 5 (95 grams, 424 mmol) and heated to 80° C. for 4 hours. Reaction mixture was cooled to room temperature and pH adjusted so 2 with dilute Hydrochloric acid. The crude 80 was purified by dissolving in 10% NaOH and precipitating by acidifying with HCl, to get pure 80 (65 grams, 78.2%) as white powder. M.p: 189-192° C.
[Compound]
Name
Solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
475 mL
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
78.2%

Synthesis routes and methods III

Procedure details

2-Methoxycarbonylmethoxybenzoic acid methyl ester 1 (95 g, 424 mmol) was added to a 10% aqueous NaOH solution (475 ml) and heated at 80° C. for 4 hrs. The reaction mixture was cooled to room temperature and pH adjusted to 2 with dilute HCl. Crude 91 was purified by dissolving in 10% aqueous NaOH and precipitated by acidifying with HCl, to get pure 91 (65 g, 78.2%) as a white powder. M.p: 189-192° C.
Quantity
95 g
Type
reactant
Reaction Step One
Name
Quantity
475 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
78.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
C Li, DS Li, J Zhao, YQ Mou, K Zou, SZ Xiao, M Du - CrystEngComm, 2011 - pubs.rsc.org
Four novel Zn(II) and Cd(II) coordination polymers, {[Zn(cmb)(dpa)]·H2O}n (1), {[Zn(cmb)(bpp)]·2.5H2O}n (2), {[Zn(cmb)(bimb)]·3H2O}n (3), and {[Cd2(cmb)2(bimb)]·H2O}n (4) (H2cmb = 2…
Number of citations: 50 pubs.rsc.org
W Xiu-Yan, L Guan-Ting, S Di-Ya, Z Ying… - Chinese Journal of …, 2018 - hero.epa.gov
In this work, we synthesized a new Cd (II) coordination polymer,[Cd (L)(cmb) H2O] center dot H2O (1), by using mixed 2-(carboxymethoxy) benzoic acid (H2cmb) and typical chelating N-…
Number of citations: 1 hero.epa.gov
JX Li, ZX Du - Zeitschrift für Naturforschung B, 2015 - degruyter.com
Two new complexes, [Ni(pydc)(H 2 O) 3 ] (1) and [Ni(cma)(H 2 O) 3 ] (2) (H 2 pydc = pyridine-2,6-dicarboxylic acid, H 2 cma = 2-(carboxymethoxy)benzoic acid), have been synthesized …
Number of citations: 25 www.degruyter.com
L Bai, DS Li, JJ Yang, YP Duan, J Zhao… - Journal of Inorganic and …, 2013 - Springer
A novel entangled coordination polymer [Cd(cmb)(bix)] n (1) [H 2 cmb = 2,2′-(2-(carboxymethoxy)benzoic acid), bix = 1,4-bis(imidazol-1-ylmethyl)benzene], has been synthesized by …
Number of citations: 1 link.springer.com
VJ Majo, PT Perumal - The Journal of Organic Chemistry, 1996 - ACS Publications
3-Chloro-1H-indole-2-carboxaldehydes are obtained in moderate yields by the one-pot reaction of various substituted 2-[(carboxymethyl)amino]benzoic acids (1a−d) using Vilsmeier …
Number of citations: 91 pubs.acs.org
G Pandey, AK Saxena - Journal of chemical information and …, 2006 - ACS Publications
A set of 65 flexible peptidomimetic competitive inhibitors (52 in the training set and 13 in the test set) of protein tyrosine phosphatase 1B (PTP1B) has been used to compare the quality …
Number of citations: 38 pubs.acs.org
GJ Gaskin, RL LaDuca - IUCrData, 2019 - scripts.iucr.org
In the title compound, [Cd2(C9H6O5)2(H2O)2]n, the crystallographically distinct CdII cations are coordinated in pentagonal–bipyramidal and octahedral fashions. The 2-(…
Number of citations: 3 scripts.iucr.org
W Xia, P Tang, XQ Wu, J Cui, DS Li, WW Dong… - Inorganic Chemistry …, 2015 - Elsevier
A new supramolecular architecture, {[Zn(FDC)(phen)(H 2 O)]·0.5H 2 O} n (1), was obtained from mixed rigid ligands [9-fluorenone-2,7-dicarboxylic acid (H 2 FDC), 1,10-phenanthroline (…
Number of citations: 4 www.sciencedirect.com
JX Li, ZX Du, QY Pan, LL Zhang, DL Liu - Inorganica Chimica Acta, 2020 - Elsevier
A new coordination polymer [Mn(3, 5, 6-tcpa) 2 (2, 2′-bipy)] n (1) has been synthesized by the hydrothermal reaction of manganese sulfate hydrate with 3, 5, 6-trichloropyridine-2-…
Number of citations: 96 www.sciencedirect.com
JX Li, ZX Du, LY Xiong, LL Fu, WB Bo - Journal of Solid State Chemistry, 2021 - Elsevier
Two binary nickel (II) supramolecular isomers, namely 1D-Ni and 2D-Ni with the same formula [Ni(2-cpa) 2 (H 2 O)] n (2-H 2 cpa ​= ​2-carboxyphenoxyacetic acid), have been …
Number of citations: 106 www.sciencedirect.com

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